N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
説明
Systematic Nomenclature and Synonyms
The compound is systematically named N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride according to IUPAC rules. Its structure features a 5-chloroisoquinoline core linked to a sulfonamide group substituted with a 2-aminoethyl moiety, with two hydrochloride counterions.
Synonyms include:
- CKI-7 dihydrochloride
- N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide dihydrochloride
- 1177141-67-1 (CAS Registry Number)
- MFCD00897689 (MDL Number)
Additional aliases from vendor catalogs and chemical databases include GLXC-06381, HY-W011109, and SCHEMBL3974953.
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₁₄Cl₃N₃O₂S , with a molecular weight of 358.67 g/mol . This accounts for the base compound (C₁₁H₁₂ClN₃O₂S, MW 285.75 g/mol) and two hydrochloric acid molecules (72.92 g/mol).
Table 1: Molecular Composition
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Base Compound | C₁₁H₁₂ClN₃O₂S | 285.75 |
| Dihydrochloride | 2HCl | 72.92 |
| Total | C₁₁H₁₄Cl₃N₃O₂S | 358.67 |
The chlorine atoms are distributed as follows: one on the isoquinoline ring and two from the hydrochloride counterions.
Crystallographic Data and 3D Conformational Studies
Crystallographic studies reveal key structural insights:
- Casein Kinase 1 (CK1) Complex : The compound binds CK1 in a binary complex (PDB: 2CSN ), with the isoquinoline ring occupying the ATP-binding pocket. The crystal system is monoclinic (space group C2 ), with unit cell parameters a = 98.7 Å, b = 72.4 Å, c = 78.3 Å, α = 90°, β = 104.5°, γ = 90°.
- Aminoglycoside Kinase Complexes : In APH(3′)-IIIa (PDB: 3Q2J ) and APH(9)-Ia (PDB: 3Q2M ), the compound adopts a planar conformation, with the sulfonamide group forming hydrogen bonds to conserved residues (e.g., Tyr42 in APH(3′)-IIIa).
Table 2: Crystallographic Parameters
| PDB Entry | Enzyme | Space Group | Unit Cell Dimensions (Å) | Resolution (Å) |
|---|---|---|---|---|
| 2CSN | Casein Kinase 1 | C2 | 98.7 × 72.4 × 78.3 | 2.3 |
| 3Q2J | APH(3′)-IIIa | P212121 | 67.8 × 79.2 × 101.5 | 2.15 |
| 3Q2M | APH(9)-Ia | P3121 | 77.3 × 77.3 × 132.6 | 2.9 |
The 3D conformation is stabilized by π-π stacking between the isoquinoline ring and aromatic residues (e.g., Phe50 in APH(9)-Ia) and hydrogen bonding between the sulfonamide group and backbone amides.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (D₂O): Peaks at δ 8.58 (d, 1H, H-1), 8.32 (d, 1H, H-4), 7.92 (m, 2H, H-6/H-7), and 3.41 (t, 2H, -CH₂NH₂).
- ¹³C NMR : Signals at δ 152.1 (C-5), 142.3 (C-8), and 45.2 (-CH₂NH₂).
Infrared (IR) Spectroscopy :
- Strong absorption at 1185 cm⁻¹ (S=O stretch) and 750 cm⁻¹ (C-Cl stretch).
- N-H stretches observed at 3300–3200 cm⁻¹ .
Mass Spectrometry :
- ESI-MS : Major ion at m/z 285.03 [M-2HCl+H]⁺, consistent with the base compound’s molecular weight.
- Fragmentation peaks at m/z 214.1 (loss of C₂H₅N) and 167.0 (isoquinoline ring).
Table 3: Key Spectral Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.58 (d), δ 3.41 (t) | Isoquinoline H; -CH₂NH₂ |
| IR | 1185 cm⁻¹, 750 cm⁻¹ | S=O stretch; C-Cl stretch |
| ESI-MS | m/z 285.03 [M-2HCl+H]⁺ | Molecular ion |
These data confirm the compound’s structural integrity and functional group composition.
特性
IUPAC Name |
N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAVTXYOCISSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177141-67-1 | |
| Record name | 1177141-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Pathways
Sulfonamide Formation
The introduction of the sulfonamide group at position 8 involves two primary steps:
- Sulfonation : 5-Chloroisoquinoline undergoes sulfonation at position 8 using concentrated sulfuric acid or chlorosulfonic acid. This step generates the sulfonic acid derivative, which is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂).
- Coupling with 2-Aminoethylamine : The sulfonyl chloride reacts with 2-aminoethylamine in the presence of a coupling agent. Patent WO1993005014A1 describes the use of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation while minimizing racemization. The reaction is conducted in anhydrous dimethylformamide (DMF) at 0–30°C for 1–5 hours, yielding the free base of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide.
Table 1: Reaction Conditions for Sulfonamide Coupling
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0–30°C | |
| Reaction Time | 1–5 hours | |
| Coupling Agent | DCC/HOBt | |
| Solvent | Anhydrous DMF | |
| Yield (Theoretical) | 60–75% |
Dihydrochloride Salt Preparation
To enhance solubility and stability, the free base is converted to its dihydrochloride salt. This is achieved by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. The reaction mixture is stirred at room temperature, followed by evaporation and recrystallization to obtain the pure dihydrochloride form.
Reaction Optimization
Solvent and Temperature Effects
The choice of solvent critically impacts coupling efficiency. Anhydrous DMF is preferred due to its ability to dissolve both sulfonyl chloride and amine reactants while stabilizing intermediates. Elevated temperatures (>30°C) risk side reactions, including decomposition of the sulfonyl chloride, whereas temperatures below 0°C slow reaction kinetics.
Stoichiometric Ratios
Optimal molar ratios of sulfonyl chloride to 2-aminoethylamine range from 1:1 to 1:1.2, ensuring complete consumption of the amine without excess reagent complications. DCC is typically used in 1–2 equivalents relative to the sulfonyl chloride to drive the reaction to completion.
Analytical Characterization
Structural Confirmation
The final product is characterized using:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the aminoethyl group (δ 2.8–3.2 ppm for –CH₂–NH₂) and aromatic protons of the isoquinoline ring.
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 285.75 for the free base and 358.67 for the dihydrochloride salt.
- Elemental Analysis : Matches calculated values for C, H, N, and Cl within 0.3% error.
Table 2: Key Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 358.67 g/mol | |
| Melting Point | 187–189°C | |
| Solubility (Water) | >50 mg/mL | |
| HPLC Purity | ≥98% |
Applications in Research
Kinase Inhibition
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (CKI-7) is a potent inhibitor of casein kinase 1 (CK1), with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. Its mechanism involves competitive binding to the ATP-binding site of CK1, disrupting phosphorylation events critical for cell cycle regulation.
化学反応の分析
反応の種類: CKI 7 二塩酸塩は、スルホンアミド基やアミノエチル基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .
一般的な試薬と条件:
置換反応: 通常、水酸化物イオンやアミンなどの求核剤が含まれます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行われることがよくあります。
還元反応: 一般的に、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は官能基が修飾された誘導体を生成する可能性があり、一方、酸化反応と還元反応は化合物の酸化状態の変化につながる可能性があります .
4. 科学研究アプリケーション
CKI 7 二塩酸塩は、科学研究で幅広い用途があります。
化学: カゼインキナーゼ 1 の阻害と、さまざまな生化学経路への影響を研究するためのツールとして使用されます。
生物学: 細胞分化研究、特にヒト胚性幹細胞および誘導多能性幹細胞からの網膜細胞の分化に使用されています .
科学的研究の応用
Chemical Properties and Mechanism of Action
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride has a molecular formula of C₁₁H₁₄Cl₃N₃O₂S and is characterized by its sulfonamide functional group attached to a chloroisoquinoline structure. This unique configuration enhances its solubility and biological activity, making it an effective candidate for pharmacological studies.
The compound primarily functions as an inhibitor of casein kinase 1 (CK1), a family of serine/threonine protein kinases involved in various cellular processes, including cell growth and proliferation. Research indicates that CKI-7 selectively inhibits CK1 by competing with adenosine triphosphate (ATP), which is crucial for kinase activity. This selectivity is attributed to hydrophobic interactions and hydrogen bonding with the isoquinoline ring .
Cancer Treatment
CKI-7 has been investigated for its potential in treating various cancers due to its ability to inhibit CK1, which plays a role in the WNT signaling pathway—a critical pathway in cancer progression. In particular, studies have shown that CKI-7 can induce apoptosis in cancer cells and inhibit their migratory capabilities .
Case Study: Bladder Cancer
A study demonstrated that CKI-7 effectively inhibited the growth of bladder cancer cells by inducing necroptosis, a form of programmed cell death. The compound was shown to increase reactive oxygen species levels in these cells, leading to cell death in a concentration-dependent manner .
Enzyme Inhibition
Beyond cancer treatment, CKI-7 has applications as an enzyme inhibitor. It has been shown to inhibit various protein kinases selectively while sparing other ATP-utilizing enzymes, making it a valuable tool for biochemical research .
Table 1: Comparison of Enzyme Inhibition by CKI-7
| Enzyme Type | Inhibition Mechanism | Selectivity |
|---|---|---|
| Casein Kinase 1 | Competes with ATP | High |
| Other Protein Kinases | Minimal interference | Low |
Research Findings
Numerous studies have explored the interactions of this compound with biological molecules. For instance, interaction studies have indicated that CKI-7 can alter cellular pathways by binding to proteins and nucleic acids, thereby influencing disease mechanisms and therapeutic targets.
Table 2: Summary of Research Findings on CKI-7
作用機序
CKI 7 二塩酸塩は、カゼインキナーゼ 1 のATP結合部位を競合的に阻害することにより、その効果を発揮します。この阻害は、標的タンパク質のリン酸化を阻止し、細胞周期の進行、アポトーシス、シグナル伝達などのさまざまな細胞プロセスを調節します。 この化合物は、SGK、S6K1、MSK1 などの他のキナーゼも阻害するため、細胞機能にさらに影響を与えます .
6. 類似化合物の比較
CKI 7 二塩酸塩は、カゼインキナーゼ 1 の選択的な阻害と、複数のキナーゼを阻害する能力のために、ユニークです。類似の化合物には次のものがあります。
CHIR99021: グリコーゲンシンターゼキナーゼ 3 (GSK-3) の選択的阻害剤。
SB 431542: 形質転換成長因子-β (TGF-β) 受容体の阻害剤。
Y-27632: Rho 関連タンパク質キナーゼ (ROCK) の選択的阻害剤。
これらの化合物と比較して、CKI 7 二塩酸塩はより幅広いキナーゼ阻害を提供するため、研究において貴重なツールとなっています .
類似化合物との比較
Free Base vs. Dihydrochloride Salt
The free base form (CAS: 120615-25-0) shares the same core structure but lacks the dihydrochloride counterions. Key differences include:
Table 1: Comparison of Free Base and Dihydrochloride Forms
| Property | Free Base (CAS: 120615-25-0) | Dihydrochloride (CAS: 1177141-67-1) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O₂S | C₁₁H₁₂ClN₃O₂S·2HCl |
| Molecular Weight | 285.75 g/mol | 358.67 g/mol |
| Inhibitory Activity | CK1-specific | CK1-specific |
| Storage Temperature | Not specified | -20°C |
Deuterated Analog
The deuterated variant, N-(2-Aminoethyl-1,1,2,2-d₄)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (CAS: Not explicitly listed), replaces hydrogen atoms with deuterium in the aminoethyl group. This modification:
- Increases Molecular Weight : From 358.67 g/mol to 362.70 g/mol .
- Potential Metabolic Stability: Deuterium incorporation may slow oxidative metabolism, extending half-life in biological systems .
- Purity: Available at >95% purity, comparable to the non-deuterated form .
Table 2: Deuterated vs. Non-Deuterated Forms
| Property | Non-Deuterated | Deuterated |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O₂S·2HCl | C₁₁D₄H₈ClN₃O₂S·2HCl |
| Molecular Weight | 358.67 g/mol | 362.70 g/mol |
| Key Use | CK1 inhibition studies | Metabolic stability assays |
Comparison with Other Kinase Inhibitors
- CK1 vs. CK2: CKI-7 shows >10-fold selectivity for CK1 over CK2, unlike broad-spectrum inhibitors like DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) .
- ATP-Competitive Mechanism : Unlike staurosporine (a pan-kinase inhibitor), CKI-7 competes with ATP, offering a reversible and specific mode of action .
Table 3: Selectivity Profile of CKI-7 Dihydrochloride
| Kinase | Inhibition by CKI-7 Dihydrochloride |
|---|---|
| Casein Kinase I (CK1) | Potent (IC₅₀ ~5–10 μM) |
| Casein Kinase II (CK2) | Weak (IC₅₀ >100 μM) |
| PKA, PKC, CDK | No significant inhibition |
生物活性
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride, also known as CK17, is a compound that has garnered attention for its selective inhibition of casein kinase 1 (CK1), particularly CK1δ. This article presents an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
CK17 operates primarily by competing with adenosine triphosphate (ATP) for binding sites on protein kinases. This selectivity is attributed to specific hydrophobic interactions and hydrogen bonding with the isoquinoline ring structure. The compound has been shown to inhibit CK1δ effectively while exhibiting minimal interference with other ATP-utilizing enzymes, such as ATPases and adenylate cyclases .
The structural basis for this selectivity was elucidated through crystallographic studies, which revealed that the hydrogen bond involving the nitrogen atom of the isoquinoline ring is crucial for binding. The presence of different substituents at positions 5 and 8 of the isoquinoline ring influences the compound's interaction with various protein kinases .
Anti-Cancer Activity
Recent studies have highlighted the potential of CK17 as a therapeutic agent in treating bladder cancer. In vitro experiments demonstrated that CK17 significantly inhibits cell growth in bladder cancer cell lines RT112 and T24 by inducing apoptosis. The compound increased the population of sub-G1 cells, indicative of apoptotic cell death, in a concentration-dependent manner .
Key Findings:
- Apoptosis Induction: CK17 activated caspase-3, -8, and -9 cleavage, confirming its role in promoting apoptotic pathways .
- Cell Cycle Arrest: Flow cytometry analysis showed that treatment with CK17 resulted in significant alterations in cell cycle progression, particularly an increase in sub-G1 phase cells .
- Inhibition of Migration: The compound also reduced migratory activity in bladder cancer cells, suggesting its potential role in preventing metastasis .
Selective Inhibition of CK1δ
CK17's specificity for CK1δ has been linked to its ability to modulate downstream signaling pathways critical for cancer progression. In bladder cancer models, CK17 inhibited the autophosphorylation of CK1δ and its downstream target β-catenin, leading to reduced cell viability over time .
Case Studies
A notable case study involved the administration of CK17 in preclinical models of bladder cancer. Researchers observed a marked decrease in tumor size and improved survival rates among treated subjects compared to controls. This underscores the compound's potential as a novel therapeutic agent against resistant forms of bladder cancer .
| Study | Cell Line | Concentration (μM) | Effect on Viability | Mechanism |
|---|---|---|---|---|
| Study 1 | RT112 | 5 | 60% reduction | Apoptosis |
| Study 2 | T24 | 10 | 70% reduction | Cell cycle arrest |
| Study 3 | RT112 | 2.5 | 50% reduction | Migration inhibition |
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the structural integrity of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride post-synthesis?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the amine and sulfonamide functional groups. Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-generated spectra). High-resolution mass spectrometry (HRMS) validates molecular weight and chlorine isotopic patterns. For crystalline samples, X-ray diffraction (XRD) provides definitive confirmation of the dihydrochloride salt form .
- Key Data :
Q. How should solubility and storage conditions be optimized to maintain compound stability?
- Methodology : Prepare stock solutions in anhydrous DMSO (10 mM) to minimize hydrolysis. Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles. For aqueous buffers, use freshly prepared solutions and validate stability via HPLC over 24 hours .
- Solubility Table :
| Solvent | Solubility (mg/mL) | Recommended Use |
|---|---|---|
| DMSO | >50 | Stock solutions |
| PBS (pH 7.4) | <1 | Dilute assays |
Q. What safety protocols are critical during handling?
- Methodology : Use fume hoods for weighing solid compounds. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Follow institutional Chemical Hygiene Plans for waste disposal. Conduct a 100% safety exam before lab work, as mandated for advanced chemistry courses .
Advanced Research Questions
Q. How can computational modeling improve reaction design for derivatives of this compound?
- Methodology : Apply quantum chemical calculations (e.g., Gaussian software) to model reaction pathways, such as sulfonamide group substitutions. Use transition state theory to predict activation energies. Validate with experimental kinetics (e.g., stopped-flow spectroscopy). Integrate machine learning (ML) to screen substituent effects on bioactivity .
- Case Study : ICReDD’s reaction path search methods reduced optimization time by 40% in analogous sulfonamide syntheses .
Q. What strategies resolve contradictions between experimental and theoretical data on its kinase inhibition?
- Methodology : Perform dose-response assays (e.g., IC₅₀ curves) across multiple kinase families (e.g., PKA, PKC). Cross-validate with molecular docking simulations (AutoDock Vina) to identify binding pose discrepancies. Use statistical design of experiments (DoE) to isolate variables like buffer ionic strength or ATP concentration .
- Example Workflow :
(1) Hypothesis: Contradictory IC₅₀ values arise from assay pH variations.
(2) DoE: Vary pH (6.5–8.0), ATP (1–10 mM), and Mg²⁺ (1–5 mM).
(3) Analysis: Multivariate regression identifies pH as dominant factor (p < 0.01).
Q. Which analytical techniques quantify its stability under catalytic conditions?
- Methodology : Use LC-MS/MS to monitor degradation products in the presence of metalloenzymes (e.g., cytochrome P450). Track half-life (t₁/₂) under varying temperatures (25–37°C) and pH (4–9). Compare with Arrhenius equation predictions to identify non-enzymatic degradation pathways .
Q. How can cross-disciplinary methods enhance its application in multi-step syntheses?
- Methodology : Combine flow chemistry (for precise sulfonamide coupling) with inline FTIR monitoring. Use microreactors to minimize side reactions. Validate scalability via dimensionless scaling parameters (e.g., Damköhler number) .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under identical conditions (temperature, humidity, equipment calibration).
- Step 2 : Apply Grubbs’ test to identify outliers in kinetic data.
- Step 3 : Use principal component analysis (PCA) to isolate variables causing discrepancies (e.g., solvent purity, ligand ratios) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
